molecular formula C6H6N2 B1301852 1-methyl-1H-pyrrole-2-carbonitrile CAS No. 34884-10-1

1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1301852
CAS No.: 34884-10-1
M. Wt: 106.13 g/mol
InChI Key: JRQSGIQEBOZPHK-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula C6H6N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Scientific Research Applications

1-Methyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Safety and Hazards

The safety information for “1-methyl-1H-pyrrole-2-carbonitrile” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 1-methyl-1H-pyrrole-2-carbonitrile is the progesterone receptor (PR) . The progesterone receptor is a type of protein found inside cells, which are activated by the steroid hormone progesterone. It is involved in the complex process of cell signaling and regulation of gene expression.

Mode of Action

This compound interacts with its target, the progesterone receptor, acting as an antagonist . This means it binds to the receptor but does not activate it, instead, it blocks or dampens the receptor’s response to progesterone. This interaction results in changes in the cell’s function and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of N-methylpyrrole with chlorosulfonyl isocyanate, followed by cyclization with sodium methoxide . Another method includes the reaction of 2,3-pentanedione with hydroxylamine, followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into different pyrrole-based compounds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-8-4-2-3-6(8)5-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQSGIQEBOZPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366418
Record name 1-methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34884-10-1
Record name 1-methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylpyrrole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-methyl-1H-pyrrole-2-carbonitrile an interesting scaffold for drug discovery, particularly for targeting the progesterone receptor?

A: this compound has emerged as a versatile building block in drug discovery, particularly for targeting nuclear hormone receptors like the progesterone receptor (PR). Research demonstrates that even slight modifications to compounds incorporating this scaffold can drastically alter their activity towards the PR, switching between agonist and antagonist behavior []. This sensitivity to structural changes makes it a valuable tool for developing compounds with tailored activity profiles for various therapeutic applications.

Q2: Can you provide an example of how structural changes to compounds containing this compound influence their interaction with the PR?

A: Absolutely. A study focused on a series of 5-(2-oxoindolin-5-yl)-1H-pyrrole-2-carbonitrile derivatives found that the size of the substituent at the 3-position of the oxindole ring significantly impacted their functional activity []. Compounds with smaller dimethyl groups at this position displayed potent PR antagonist activity. Conversely, incorporating larger groups, like spirocyclohexyl, resulted in compounds acting as PR agonists. This highlights the crucial role of steric factors in modulating the interaction between these compounds and the PR.

Q3: The paper mentions a specific compound, WAY-255348, developed from this scaffold. What makes it stand out?

A: WAY-255348, chemically known as 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, emerged as a lead compound in a study aimed at developing novel PR antagonists []. This compound demonstrated potent and sustained antagonist activity in both in vitro and in vivo models, including significant effects on ovulation inhibition and reproductive tract morphology in rats and primates. The combination of its robust activity profile and favorable pharmacokinetic properties makes WAY-255348 a promising candidate for further development for various female healthcare applications, including contraception, endometriosis, and uterine fibroids.

Q4: Aside from PR modulation, are there other potential applications for compounds incorporating the this compound scaffold?

A: While the provided research focuses on PR modulation, the versatility of this compound extends to other therapeutic targets. For instance, a separate study investigated its use in developing compounds targeting the androgen receptor (AR) []. This highlights the potential of this scaffold for exploring a wider range of therapeutic areas beyond PR-related applications.

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